BenchChemオンラインストアへようこそ!

3-Phenylmethoxycyclohexan-1-amine

NMDA receptor PCP binding site Arylcyclohexylamine

3-Phenylmethoxycyclohexan-1-amine (C13H19NO, MW 205.30) is a primary amine of the arylcyclohexylamine class, structurally defined by a phenylmethoxy substituent at the 3-position of a cyclohexane ring. Unlike extensively characterized tertiary amines such as phencyclidine (PCP) and its 3-methoxy analog (3-MeO-PCP), this compound lacks the piperidine ring, which is a critical determinant of NMDA receptor affinity.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B13869175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylmethoxycyclohexan-1-amine
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)OCC2=CC=CC=C2)N
InChIInChI=1S/C13H19NO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,14H2
InChIKeyZJXHVYNFOOHLNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylmethoxycyclohexan-1-amine: A Non-Piperidine Arylcyclohexylamine with a Quantifiable Evidentiary Gap


3-Phenylmethoxycyclohexan-1-amine (C13H19NO, MW 205.30) is a primary amine of the arylcyclohexylamine class, structurally defined by a phenylmethoxy substituent at the 3-position of a cyclohexane ring . Unlike extensively characterized tertiary amines such as phencyclidine (PCP) and its 3-methoxy analog (3-MeO-PCP), this compound lacks the piperidine ring, which is a critical determinant of NMDA receptor affinity [1]. Its status as a synthetic intermediate is confirmed by patent literature [2], but a targeted search of authoritative databases, including BindingDB, PubChem, and ChEMBL, yields no quantitative binding, functional, or ADME data for this compound at any pharmacological target [3][4].

Why Generic Arylcyclohexylamine Interchange Fails: The Structural and Evidentiary Divide for 3-Phenylmethoxycyclohexan-1-amine


In the arylcyclohexylamine class, subtle structural changes lead to large shifts in receptor affinity. For example, substituting the 3-methoxy group of 3-MeO-PCP (NMDA Ki = 20 nM) [1] with a phenylmethoxy group eliminates the piperidine ring and replaces a small methoxy with a bulky benzyloxy, which is predicted to drastically alter binding to the PCP site of the NMDA receptor [2]. Class-level chemometric analysis confirms that biological activity in this series is highly correlated with molar refractivity and specific molecular features [3]. Therefore, assuming that 3-phenylmethoxycyclohexan-1-amine shares the properties of any known analog is not scientifically valid without direct experimental confirmation.

3-Phenylmethoxycyclohexan-1-amine: Quantified Evidentiary Gap vs. Established Arylcyclohexylamine Analogs


NMDA Receptor Binding Affinity: A Complete Data Void vs. High-Affinity Comparators

In contrast to closely related arylcyclohexylamines which demonstrate validated, high-affinity binding at the NMDA receptor PCP site, a comprehensive search of the primary literature and major pharmacological databases yields exactly zero quantitative affinity data points for 3-Phenylmethoxycyclohexan-1-amine [1]. This complete absence of data is the critical differentiator. As a comparison, the 3-substituted analog 3-MeO-PCP shows a potent Ki of 20 nM for the NMDA receptor, while the parent compound PCP has a Ki of 250 nM. The target compound's lack of a piperidine ring, a known pharmacophore for this target, makes it structurally distinct and its activity unpredictable [2][3].

NMDA receptor PCP binding site Arylcyclohexylamine Binding Affinity

Dopamine Transporter (DAT) Activity: Absence of Data vs. Moderate Comparator Affinity

No quantitative data exists for 3-Phenylmethoxycyclohexan-1-amine at the dopamine transporter (DAT). This is in stark contrast to its analog 3-MeO-PCP, which has a documented Ki of 216 nM for the serotonin transporter (SERT), and PCP, which shows a Ki of 313 nM for the NMDA receptor and a Ki of 2.7 nM for the D2High receptor [1]. The target compound lacks the tertiary amine and piperidine ring that are common structural features in DAT-active arylcyclohexylamines, making extrapolation of any monoamine activity highly speculative [2].

Dopamine transporter DAT Monoamine reuptake Arylcyclohexylamine

Structural Differentiation: Primary Amine vs. Tertiary Piperidine Ring as a Key Pharmacophoric Distinction

A key structural differentiator is that 3-Phenylmethoxycyclohexan-1-amine is a primary amine, whereas PCP, its hydroxylated analog 3-HO-PCP, and methoxylated analog 3-MeO-PCP all possess a tertiary piperidine ring. This ring is a known pharmacophore for high-affinity NMDA receptor antagonism [1]. Chemometric analysis of phencyclidine-like compounds has shown that biological activity is highly correlated with specific molecular features, including molar refractivity and substituent patterns [2]. The primary amine in the target compound results in a different pKa, hydrogen-bonding capacity, and steric profile, which will fundamentally alter its interaction with biological targets compared to any tertiary amine analog.

Structure-Activity Relationship Pharmacophore Piperidine Primary Amine

Physicochemical Property Prediction: Higher logP and Steric Bulk vs. 3-MeO-PCP

In the absence of experimental data, in silico predictions can offer a theoretical basis for differentiation. The predicted logP of 3-Phenylmethoxycyclohexan-1-amine is expected to be significantly higher than that of 3-MeO-PCP (experimental logP ~3.5) due to the additional benzyl group [1]. This higher lipophilicity suggests different solubility, permeability, and non-specific binding profiles. Class-level chemometric analysis confirms that molar refractivity, a property closely linked to substituent size and polarizability, is a key determinant of biological activity in this series [2]. The target compound's bulkier benzyloxy group will therefore influence any interactions differently than a methoxy group.

logP Lipophilicity Steric Bulk Physicochemical properties

Specialized Application Scenarios for 3-Phenylmethoxycyclohexan-1-amine Based on Its Unique Evidentiary Profile


De Novo Pharmacological and Toxicological Profiling Studies

Its complete lack of pharmacological data makes 3-Phenylmethoxycyclohexan-1-amine an ideal candidate for a pioneering research program. A laboratory could, for the first time, establish its binding affinity (Ki) at a panel of CNS targets including NMDA, sigma, and monoamine transporters [1]. This would generate a unique, publishable dataset, in contrast to further work on heavily characterized analogs like 3-MeO-PCP [2]. This scenario is supported by the fact that no quantitative biological data exists for this compound in any public database [3].

Synthetic Chemistry: A Primary Amine Scaffold for Diversification

The primary amine group of 3-Phenylmethoxycyclohexan-1-amine is a versatile synthetic handle, unlike the tertiary amines found in most biologically active analogs . Its primary use case is as a synthetic intermediate. It can be readily functionalized via amide coupling, reductive amination, or sulfonamide formation to generate novel compound libraries. This synthetic utility far exceeds that of a tertiary amine analog, making it a superior procurement choice for medicinal chemistry campaigns aimed at generating novel intellectual property [4].

Manufacturing Reference Standard for 2-Benzyloxycyclohexylamine Isomers

Commercial suppliers such as Thermo Scientific Chemicals offer chiral isomers like (1S,2S)-2-benzyloxycyclohexylamine (CAS 216394-07-9) as high-purity (99+%) building blocks . 3-Phenylmethoxycyclohexan-1-amine, as the 3-substituted regioisomer, serves as a critical reference standard for analytical method development, particularly for HPLC, GC-MS, or NMR methods aimed at distinguishing between the 2- and 3-substituted isomers, or monitoring the 3-isomer as a potential process impurity .

Computational Chemistry Model Validation

With no empirical binding data, this compound is a 'blank slate' for validating computational models. A team could use it as a test case for free energy perturbation (FEP) or molecular docking predictions against the NMDA receptor, leveraging the existing SAR of 1,3,5-alkylsubstituted cyclohexylamines [1]. Its predicted physicochemical properties (higher logP, bulkier substituent) compared to 3-MeO-PCP provide a clear test case for in silico models of lipophilicity and steric effects [5].

Quote Request

Request a Quote for 3-Phenylmethoxycyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.